2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride
CAS No.: 2248318-41-2
Cat. No.: VC4306833
Molecular Formula: C6H10Cl2N2
Molecular Weight: 181.06
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2248318-41-2 |
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Molecular Formula | C6H10Cl2N2 |
Molecular Weight | 181.06 |
IUPAC Name | 2-(chloromethyl)-1,4-dimethylimidazole;hydrochloride |
Standard InChI | InChI=1S/C6H9ClN2.ClH/c1-5-4-9(2)6(3-7)8-5;/h4H,3H2,1-2H3;1H |
Standard InChI Key | XQVYITLZZRHEJU-UHFFFAOYSA-N |
SMILES | CC1=CN(C(=N1)CCl)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-(Chloromethyl)-1,4-dimethylimidazole hydrochloride (systematic IUPAC name: 1,4-dimethyl-2-(chloromethyl)-1H-imidazole-3-ium chloride) is an organic salt derived from the imidazole backbone. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3). Substitution patterns significantly influence the compound’s electronic and steric properties:
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1-Methyl group: Enhances steric hindrance and modulates basicity by donating electron density via inductive effects.
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4-Methyl group: Further stabilizes the ring structure and impacts intermolecular interactions.
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2-Chloromethyl group: Introduces a reactive site for nucleophilic substitution or elimination reactions, making the compound a valuable intermediate in organic synthesis .
The hydrochloride salt form improves crystallinity and solubility in polar solvents such as water or ethanol. Molecular formula is C₆H₁₀Cl₂N₂, with a molar mass of 181.07 g/mol. While no direct melting point data exists for this compound, structurally similar hydrochlorides (e.g., 2-(chloromethyl)-4,5-dihydroimidazole hydrochloride) exhibit melting points between 195–197°C , suggesting comparable thermal stability.
Synthesis and Reaction Pathways
The synthesis of 2-(chloromethyl)-1,4-dimethylimidazole hydrochloride typically involves multi-step reactions starting from pre-functionalized imidazole precursors. A generalized approach includes:
Alkylation of Imidazole Derivatives
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Methylation at the 1- and 4-Positions:
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Chloromethylation at the 2-Position:
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Salt Formation:
Key Reaction Parameters
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Temperature: Reactions often require reflux conditions (100–120°C) to achieve sufficient activation energy.
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Catalysts: Lewis acids like ZnCl₂ or AlCl₃ enhance electrophilic substitution efficiency .
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Yield Optimization: Inert atmospheres (e.g., nitrogen) prevent oxidative side reactions, improving yields to 60–75% .
Physicochemical Properties
Spectral Characterization
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Infrared (IR) Spectroscopy:
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Nuclear Magnetic Resonance (NMR):
Solubility and Stability
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Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents like hexane .
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Stability: Stable under ambient conditions but hygroscopic. Storage in desiccators at room temperature is recommended to prevent hydrolysis of the chloromethyl group .
Applications in Pharmaceutical and Organic Chemistry
Intermediate in Drug Synthesis
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Antihypertensive Agents: Analogous chloromethylimidazole derivatives serve as precursors to phentolamine mesylate, a non-selective α-adrenergic antagonist .
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Antimicrobial Agents: Benzimidazole derivatives exhibit antibacterial activity against Staphylococcus aureus by interfering with cell wall synthesis .
Ligand in Coordination Chemistry
The imidazole nitrogen atoms can coordinate to metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or antimicrobial properties .
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